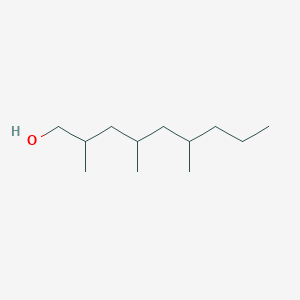
1-Nonanol, 2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonanol, 2,4,6-trimethyl- is an organic compound belonging to the family of alcohols It is characterized by a hydroxyl group (-OH) attached to a nonane chain with three methyl groups at the 2nd, 4th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonanol, 2,4,6-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include the use of strong acids or bases to facilitate the alkylation and hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of 1-Nonanol, 2,4,6-trimethyl- often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Nonanol, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,4,6-Trimethyl-1-nonanal, 2,4,6-Trimethyl-1-nonanoic acid
Reduction: 2,4,6-Trimethylnonane
Substitution: 2,4,6-Trimethyl-1-nonyl chloride, 2,4,6-Trimethyl-1-nonyl bromide
Scientific Research Applications
1-Nonanol, 2,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism by which 1-Nonanol, 2,4,6-trimethyl- exerts its effects involves interactions with cellular membranes and proteins. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic nonane chain facilitates interactions with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Nonanol: A straight-chain alcohol with a similar structure but without the methyl substitutions.
2,4,6-Trimethyl-1-heptanol: A shorter chain alcohol with similar methyl substitutions.
2,4,6-Trimethyl-1-decanol: A longer chain alcohol with similar methyl substitutions.
Uniqueness
1-Nonanol, 2,4,6-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
83474-29-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,4,6-trimethylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3 |
InChI Key |
KBNJXYZUBZXXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


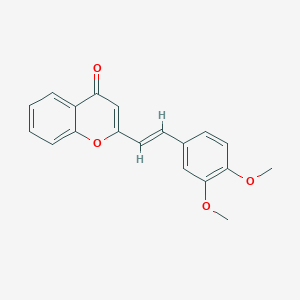
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
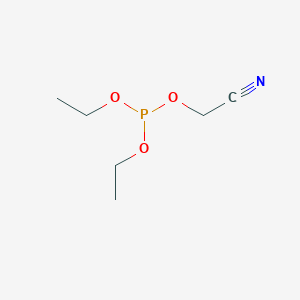
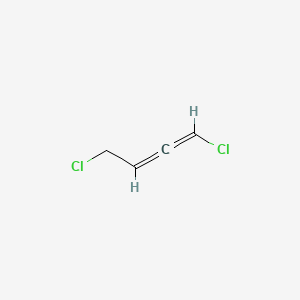

![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
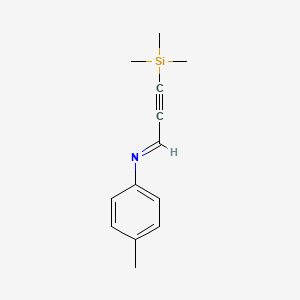
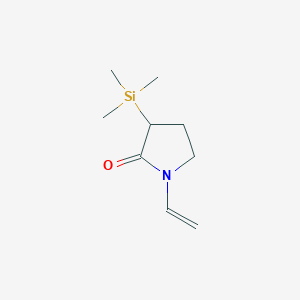
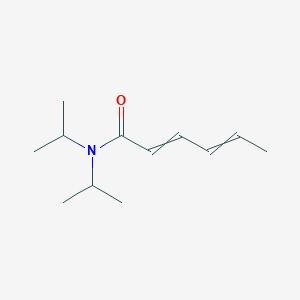
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
